molecular formula C19H22N2OS B14458743 2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin CAS No. 73927-83-0

2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin

Cat. No.: B14458743
CAS No.: 73927-83-0
M. Wt: 326.5 g/mol
InChI Key: QGHSMRZUZSSFGC-UHFFFAOYSA-N
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Description

2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin is a complex organic compound that belongs to the dibenzo(b,e)thiepin family This compound is characterized by its unique structure, which includes a methoxy group, a methylamino group, and an azetidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo(b,e)thiepin core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.

    Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the azetidinyl ring: This can be accomplished through nucleophilic substitution reactions, where the azetidinyl group is introduced using suitable azetidinyl precursors.

    Incorporation of the methylamino group: This step typically involves amination reactions using methylamine or related reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-11-(4-methylpiperazino)-5H-dibenzo(b,e)(1,4)diazepine
  • 4-(2-methoxy-6H-dibenzo(b,e)thiepin-11-ylidene)-1-methyl-piperidine

Uniqueness

2-Methoxy-11-(3-(methylamino)-1-azetidinyl)dibenzo(b,e)thiepin is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different biological activities, making it a valuable subject of study in scientific research.

Properties

CAS No.

73927-83-0

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

1-(2-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylazetidin-3-amine

InChI

InChI=1S/C19H22N2OS/c1-20-14-10-21(11-14)19-16-6-4-3-5-13(16)12-23-18-8-7-15(22-2)9-17(18)19/h3-9,14,19-20H,10-12H2,1-2H3

InChI Key

QGHSMRZUZSSFGC-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)C2C3=CC=CC=C3CSC4=C2C=C(C=C4)OC

Origin of Product

United States

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